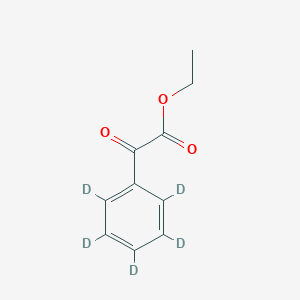

Ethyl Benzoylformate-d5

Description

Foundational Principles of Isotope Effects in Chemical Transformations

The substitution of an isotope in a molecule can influence the rate and equilibrium of a chemical reaction, a phenomenon known as an isotope effect. ebsco.com These effects are rooted in the principles of quantum mechanics and statistical thermodynamics, primarily arising from the differences in vibrational frequencies of chemical bonds involving different isotopes. ebsco.comicm.edu.pl

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is typically expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org The magnitude of the KIE is significantly influenced by the relative mass difference between the isotopes. wikipedia.org For instance, substituting hydrogen (¹H) with deuterium (B1214612) (²H or D) doubles the mass, leading to a much more pronounced effect than replacing carbon-12 with carbon-13. wikipedia.org

The primary cause of KIEs is the difference in zero-point energy (ZPE) between bonds to the different isotopes. gmu.edu The ZPE is the lowest possible energy that a molecule can possess and is related to the vibrational frequency of its bonds. gmu.edu A bond to a heavier isotope, like a C-D bond, has a lower vibrational frequency and consequently a lower ZPE compared to a C-H bond. libretexts.org This means more energy is required to break a C-D bond than a C-H bond, often resulting in a slower reaction rate for the deuterated compound. libretexts.org

KIEs are categorized as either primary or secondary:

Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. differencebetween.comslideshare.netdalalinstitute.com A significant PKIE is strong evidence that the cleavage of that specific bond is a crucial part of the slowest step in the reaction. nih.gov

Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is at a position adjacent to the bond being broken or formed. libretexts.orgdifferencebetween.com SKIEs are generally smaller than PKIEs and arise from changes in hybridization or hyperconjugation at the transition state. gmu.edulibretexts.org

The table below summarizes the key differences between primary and secondary kinetic isotope effects.

| Feature | Primary Kinetic Isotope Effect (PKIE) | Secondary Kinetic Isotope Effect (SKIE) |

| Location of Isotopic Substitution | At the bond being broken or formed in the rate-determining step. differencebetween.comslideshare.net | At a position adjacent to the bond undergoing cleavage or formation. differencebetween.com |

| Magnitude | Generally larger (e.g., kH/kD can be around 7). libretexts.org | Typically smaller (values often close to 1). differencebetween.com |

| Primary Cause | Difference in zero-point energy of the bond being broken/formed. gmu.edu | Changes in vibrational frequencies due to rehybridization or other effects at the transition state. gmu.edu |

| Information Provided | Indicates that the bond to the isotope is directly involved in the rate-limiting step. nih.gov | Provides insights into the structure and bonding of the transition state. fiveable.me |

Thermodynamic Isotope Effects (TIEs):

A thermodynamic or equilibrium isotope effect refers to the influence of isotopic substitution on the equilibrium constant of a reaction. qmul.ac.ukiupac.org Similar to KIEs, TIEs arise from the differences in the vibrational energies of the isotopic molecules in both the reactants and products. iupac.orgaip.org These effects can be used to determine the dominant adsorption sites for molecules on surfaces and can be sensitive to the structure of the catalyst. rsc.org The study of TIEs provides valuable information about the thermodynamic properties of isotopic molecules in different states of matter. aip.org

Strategic Utility of Deuterium-Labeled Compounds in Contemporary Organic Chemistry

The unique properties of deuterium-labeled compounds make them invaluable tools in various areas of modern organic chemistry. symeres.com Their applications range from fundamental mechanistic studies to the development of improved pharmaceuticals.

Elucidating Reaction Mechanisms:

One of the most powerful applications of deuterium labeling is in the elucidation of reaction mechanisms. researchgate.netsymeres.com By selectively replacing hydrogen atoms with deuterium, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. nih.gov A significant kinetic isotope effect provides strong evidence for the involvement of that bond, helping to distinguish between different possible mechanistic pathways. nih.govscispace.com Deuterium labeling can also be used to trace the movement of atoms throughout a reaction, providing a detailed picture of the transformation. wikipedia.orgzeochem.com

Metabolism and Pharmacokinetic Studies:

Analytical Applications:

Deuterium-labeled compounds serve as excellent internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netwikipedia.org Since they are chemically identical to their non-labeled counterparts but have a different mass, they can be easily distinguished in MS analysis, allowing for accurate quantification of the analyte. wikipedia.orgarkat-usa.org In NMR, deuterated solvents are routinely used to avoid interference from the solvent's proton signals. wikipedia.org

The following table highlights some of the key applications of deuterium-labeled compounds in organic chemistry.

| Application Area | Specific Use |

| Mechanistic Studies | Determining rate-limiting steps through KIE measurements. nih.gov |

| Tracing reaction pathways. zeochem.com | |

| Drug Discovery and Development | Improving metabolic stability and pharmacokinetics. symeres.comsnnu.edu.cn |

| Investigating drug metabolism pathways. acs.orgnih.gov | |

| Analytical Chemistry | Internal standards for quantitative mass spectrometry. wikipedia.orgacs.org |

| Solvents in NMR spectroscopy. wikipedia.org | |

| Materials Science | Enhancing the stability of organic materials like OLEDs. researchgate.netscielo.org.mx |

Overview of Deuterium-Labeled Analogues in Mechanistic and Synthetic Research

The synthesis of deuterium-labeled analogues is a critical aspect of their application in research. nih.gov Various methods have been developed to introduce deuterium into organic molecules with high selectivity and efficiency. snnu.edu.cnresearchgate.net

Synthetic Strategies:

The incorporation of deuterium can be achieved through several synthetic routes. clearsynth.com One common approach is the use of deuterated reagents, such as deuterium gas (D₂) or metal deuterides, in standard chemical transformations like reduction or hydrogenation. snnu.edu.cn Another powerful technique is hydrogen-deuterium exchange (H/D exchange), where hydrogen atoms in a molecule are replaced with deuterium from a deuterium source, often catalyzed by acids, bases, or transition metals. acs.orgresearchgate.net The choice of method depends on the desired position of the label and the chemical nature of the target molecule. nih.gov Site-selective deuteration, where deuterium is introduced at a specific position, is often crucial for mechanistic studies. nih.govsnnu.edu.cn

Applications in Mechanistic Elucidation:

Deuterium-labeled analogues are instrumental in probing the details of reaction mechanisms. arkat-usa.org For example, in enzyme-catalyzed reactions, measuring the KIE can reveal whether C-H bond cleavage is part of the enzymatic catalytic cycle. nih.gov Intramolecular and intermolecular competition experiments using deuterated substrates can provide further insights into the nature of the transition state. scispace.com

Role in Synthetic Methodology Development:

Beyond their use as probes, deuterium-labeled compounds also play a role in the development of new synthetic methods. beilstein-journals.org For instance, the kinetic isotope effect can be leveraged to control the selectivity of certain reactions. researchgate.net Furthermore, the synthesis of complex deuterated molecules drives the innovation of new and more efficient deuteration techniques. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLCQKPAECHXCQ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)OCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440693 | |

| Record name | Ethyl Benzoylformate-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025892-26-5 | |

| Record name | Ethyl Benzoylformate-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Benzoylformate D5

General Approaches for Site-Selective Deuterium (B1214612) Incorporation

Site-selective deuteration requires precise chemical methods to replace specific protium (B1232500) (¹H) atoms with deuterium (²H). The primary strategies to achieve this involve hydrogen isotope exchange, transition metal catalysis, and biocatalytic transformations.

Hydrogen Isotope Exchange (HIE) Strategies in Organic Synthesis

Hydrogen Isotope Exchange (HIE) is a direct method for deuterium incorporation where a C-H bond is cleaved and subsequently replaced by a C-D bond. researchgate.net This process can be mediated by acids, bases, or metal catalysts and typically uses an excess of a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.netrsc.org

Acid-Catalyzed HIE: Strong acids like deuterated sulfuric acid (D₂SO₄) or a combination of a Lewis acid with D₂O can facilitate H/D exchange on aromatic rings, particularly those with electron-donating groups. google.comscispace.com The mechanism involves an electrophilic aromatic substitution where a deuteron (B1233211) (D⁺) acts as the electrophile.

Base-Catalyzed HIE: Base-catalyzed HIE is effective for protons with sufficient acidity, such as those adjacent to carbonyl groups or on certain heterocyclic systems. nih.gov Alkali-metal bases have emerged as a viable alternative to transition metals for promoting HIE in various organic molecules. rsc.orgnih.gov The reaction typically involves the deprotonation of the substrate to form a carbanion, which is then quenched by a deuterium source. rsc.orgresearchgate.net

| HIE Method | Catalyst/Medium | Deuterium Source | Typical Substrates |

| Acid-Catalyzed | Strong deuterated acids (e.g., D₂SO₄), Lewis acids | D₂O | Electron-rich aromatics |

| Base-Catalyzed | Alkali-metal bases (e.g., NaOD, KHMDS) | D₂O, MeOD-d₄ | Compounds with acidic C-H bonds, heterocycles |

Organometallic and Transition Metal-Catalyzed Deuteration Methodologies

Transition metal catalysis is one of the most powerful and versatile tools for site-selective C-H deuteration. thieme-connect.comthieme-connect.de These methods often offer high selectivity under mild conditions and can be applied to a wide range of substrates. researchgate.netacs.orgacs.org Catalysts based on iridium, rhodium, palladium, ruthenium, and silver are commonly employed. researchgate.netnih.gov

The catalytic cycle typically involves the activation of a C-H bond by the metal center. acs.org Two common mechanisms are:

Oxidative Addition/Reductive Elimination: The metal center inserts into a C-H bond (oxidative addition), and subsequent reaction with a deuterium source followed by reductive elimination releases the deuterated product. Iridium-based catalysts, such as Crabtree's catalyst and its derivatives, are particularly effective for ortho-directed HIE using D₂ gas. nih.govnih.govresearchgate.netacs.orgacs.org

Concerted Metalation-Deprotonation (CMD): This pathway is common for palladium-catalyzed reactions and involves a concerted C-H bond cleavage with the assistance of a base. researchgate.net It often utilizes D₂O or deuterated acids as the deuterium source. chemrxiv.org

These catalytic systems can be directed by functional groups present in the substrate, leading to high regioselectivity (e.g., ortho-deuteration relative to a directing group). researchgate.net Base metals, such as iron and nickel, are also being developed as more sustainable alternatives to precious metal catalysts. nih.gov

| Metal Catalyst | Common Deuterium Source | Key Features | Example Application |

| Iridium (Ir) | D₂, D₂O, Methanol-d₄ | High activity for ortho-directed C-H activation. | Selective deuteration of N-heterocycles. nih.govacs.org |

| Palladium (Pd) | D₂O, Acetic acid-d₄ | Effective for directed and non-directed arene deuteration via CMD. acs.orgchemrxiv.org | Deuteration of various aromatic compounds. chemrxiv.org |

| Rhodium (Rh) | D₂, D₂O | Used for HIE on arenes and heterocycles. | General aromatic deuteration. |

| Ruthenium (Ru) | D₂O, t-BuOD | Catalyzes deuteration of N-heteroarenes and benzylic positions. | Selective labeling of carbonyl compounds. researchgate.net |

Biocatalytic Pathways for Deuterium Enrichment

Biocatalysis offers an environmentally friendly and highly selective approach to deuterium incorporation, operating under mild conditions with exceptional stereo- and regioselectivity. chemrxiv.orgresearchgate.net These methods utilize purified enzymes or whole-cell systems to catalyze deuteration reactions. nih.gov

A key strategy involves enzymes dependent on the nicotinamide cofactor NADH (Nicotinamide Adenine Dinucleotide). researchgate.net By performing enzymatic reductions in D₂O, the cofactor can be regenerated in its deuterated form, [4-²H]NADH. nih.govresearchgate.net This deuterated cofactor then delivers a deuterium atom to a substrate via a reductase enzyme (e.g., alcohol dehydrogenase, enoate reductase). chemrxiv.orgresearchgate.net This approach allows for the asymmetric deuteration of C=O, C=N, and C=C bonds. researchgate.net

Other enzyme classes, such as pyridoxal phosphate (PLP)-dependent enzymes and thiamine diphosphate (ThDP)-dependent enzymes, have also been engineered or repurposed to catalyze H/D exchange at specific positions, for instance, at the α-carbon of amino acids or in aldehydes. nih.govacs.org

| Biocatalytic System | Deuterium Source | Mechanism | Application |

| NADH-dependent Reductases | D₂O | In-situ generation of [4-²H]NADH cofactor. researchgate.net | Asymmetric reduction and deuteration of ketones and alkenes. researchgate.net |

| PLP-dependent Enzymes | D₂O | Reversible deprotonation/deuteration of external aldimine intermediate. nih.gov | Stereoselective α-deuteration of amino acids. nih.gov |

| ThDP-dependent Enzymes | D₂O | H/D exchange via a Breslow intermediate. acs.org | Deuteration of the formyl group in aldehydes. acs.org |

Chemical Synthesis of Ethyl Benzoylformate Precursors (Unlabeled)

The primary unlabeled precursor to ethyl benzoylformate is phenylglyoxylic acid (also known as benzoylformic acid). The synthesis of this precursor can be achieved through several routes, followed by esterification.

One of the most common laboratory methods for preparing phenylglyoxylic acid is the oxidation of mandelic acid. wikipedia.org This reaction is typically carried out using a strong oxidizing agent like potassium permanganate in an alkaline solution. orgsyn.org The reaction proceeds efficiently at low temperatures.

Alternatively, phenylglyoxylic acid can be synthesized from benzoyl cyanide. wikipedia.org This involves the hydrolysis of the cyanide group to a carboxylic acid, which can be performed under acidic conditions. prepchem.comgoogle.com

Once phenylglyoxylic acid is obtained, it is converted to Ethyl Benzoylformate via standard esterification procedures. A common method is Fischer esterification, which involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. orgsyn.orggoogle.com

| Precursor | Reagents | Product | Reference |

| Mandelic Acid | 1. KMnO₄, NaOH, H₂O2. H₂SO₄ | Phenylglyoxylic Acid | orgsyn.org |

| Benzoyl Cyanide | H₂SO₄, H₂O | Phenylglyoxylic Acid | wikipedia.orgprepchem.com |

| Phenylglyoxylic Acid | Ethanol, H₂SO₄ (catalyst) | Ethyl Benzoylformate | orgsyn.org |

Some biocatalytic methods also exist for the synthesis of mandelic acid and its esters from ethyl benzoylformate, though these are typically used for asymmetric synthesis rather than bulk precursor preparation. tandfonline.comscientific.nettandfonline.compatsnap.com

Specific Synthetic Routes for Ethyl Benzoylformate-d5 Generation

The designation "d5" in this compound indicates that the five hydrogen atoms on the phenyl ring have been replaced by deuterium. While specific literature detailing a one-pot synthesis is scarce, plausible and effective synthetic routes can be constructed based on established methodologies for deuterating aromatic compounds.

Route 1: Synthesis from a Deuterated Starting Material

This approach builds the molecule from a pre-deuterated aromatic precursor. The most logical starting material is benzene-d6, which is commercially available.

Bromination of Benzene-d6: Benzene-d6 undergoes electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to yield bromobenzene-d5. exsyncorp.comrsc.orgalfa-chemistry.com This reaction effectively replaces one deuterium atom with a bromine atom, leaving the other five deuterium atoms intact.

Grignard Reaction and Acylation: Bromobenzene-d5 is then converted into the corresponding Grignard reagent, phenylmagnesium bromide-d5, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic intermediate is subsequently reacted with diethyl oxalate. The Grignard reagent adds to one of the ester groups of diethyl oxalate. An acidic workup then yields the final product, this compound.

Route 2: Late-Stage Hydrogen Isotope Exchange (HIE)

This strategy involves synthesizing unlabeled ethyl benzoylformate first and then performing a deuteration reaction on the intact molecule.

Synthesis of Ethyl Benzoylformate: The unlabeled compound is prepared as described in section 2.2.

Transition Metal-Catalyzed HIE: The ethyl benzoylformate is subjected to HIE using a suitable transition metal catalyst. tn-sanso.co.jp Homogeneous catalysts, such as those based on iridium or palladium, are effective for deuterating aromatic rings. researchgate.netresearchgate.net The reaction would be carried out in the presence of a deuterium source like D₂O or D₂ gas, often requiring elevated temperatures to achieve high levels of deuterium incorporation across all five positions of the phenyl ring. tn-sanso.co.jpchemicalbook.com Platinum-on-carbon has also been shown to catalyze H/D exchange on bromobenzene using D₂O, suggesting its potential applicability in this context. chemicalbook.com

This late-stage approach can be highly efficient, avoiding the need to handle deuterated intermediates throughout a multi-step synthesis. nih.gov

Elucidation of Reaction Mechanisms Via Ethyl Benzoylformate D5 Probes

Application of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org The use of Ethyl Benzoylformate-d5 allows for the exploration of both primary and secondary KIEs, providing a wealth of information about the transition states of reactions involving this molecule.

Primary Kinetic Isotope Effects in Bond-Breaking Processes

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org In the context of a hypothetical reaction where a C-D bond on the phenyl ring of this compound is cleaved, a primary KIE would be expected. The C-D bond has a lower zero-point vibrational energy than a C-H bond, and therefore requires more energy to break. This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart.

The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), can provide detailed information about the transition state of the bond-breaking event. For instance, a large kH/kD value (typically in the range of 2-7 at room temperature) suggests a transition state where the hydrogen/deuterium (B1214612) atom is symmetrically shared between the donor and acceptor atoms. princeton.edu Conversely, smaller values may indicate an earlier or later transition state where the bond is only partially broken.

Table 1: Illustrative Primary Kinetic Isotope Effects in a Hypothetical C-D Bond Cleavage Reaction of this compound

| Reaction Condition | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Implication for Transition State |

|---|---|---|---|---|

| Condition A | 1.0 x 10⁻³ | 1.5 x 10⁻⁴ | 6.7 | Symmetrical H/D transfer |

| Condition B | 1.2 x 10⁻³ | 4.8 x 10⁻⁴ | 2.5 | Asymmetrical H/D transfer |

Secondary Kinetic Isotope Effects and Steric/Electronic Influences

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond formation or cleavage in the rate-determining step. wikipedia.org With this compound, the deuterium labels are on the phenyl ring. In many reactions involving the carbonyl or ester groups, these C-D bonds are not broken. However, their presence can still influence the reaction rate.

These effects are typically smaller than primary KIEs (kH/kD values are often close to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu Secondary KIEs can arise from changes in hybridization at the reaction center, which alters the vibrational frequencies of the adjacent C-D bonds. For example, a change from sp² to sp³ hybridization at a carbon atom attached to the phenyl ring can lead to an inverse isotope effect, as the C-D bending vibrations become stiffer in the transition state.

Furthermore, secondary KIEs can provide insights into steric and electronic effects. The slightly smaller van der Waals radius of deuterium compared to hydrogen can influence the steric environment around the reaction center. Electronic effects, though subtle, can also be perturbed by isotopic substitution, affecting the stability of intermediates or transition states through hyperconjugation or inductive effects. princeton.edu

Deconvolution of Complex Reaction Pathways and Rate-Determining Steps

For instance, consider a reaction with two sequential steps. If isotopic substitution at the phenyl ring of this compound results in a significant KIE, it suggests that a step involving a change at or near the phenyl group is rate-determining. If no KIE is observed, the RDS likely occurs at a different part of the molecule, such as the ethyl ester group, or in a step that does not involve significant changes in bonding to the phenyl ring.

In the enzymatic decarboxylation of benzoylformate by benzoylformate decarboxylase, studies using solvent deuterium isotope effects and ¹³C KIEs on substituted benzoylformates have revealed a mechanism with two partially rate-determining steps: the initial formation of a tetrahedral adduct and the subsequent decarboxylation. nih.gov Similar studies with this compound could help to further refine the understanding of the transition states in such enzymatic reactions.

Isotopic Labeling for Tracing Molecular Rearrangements and Intermediate Formation

Beyond kinetic isotope effects, the deuterium atoms in this compound serve as labels that can be tracked throughout a reaction, providing a clear picture of molecular rearrangements and the formation of transient intermediates. chem-station.com

Deuterium Scrambling Experiments

Deuterium scrambling experiments are designed to detect the reversible formation of intermediates. If a reaction involving this compound proceeds through a reversible step where a deuterium atom can be exchanged with a hydrogen atom from another molecule (like a solvent or another reagent), the starting material recovered after partial reaction will contain some protium (B1232500) in the phenyl ring. The observation of such "scrambling" provides strong evidence for the existence of the proposed intermediate.

For example, in a reaction where a proton is reversibly added to the phenyl ring to form a carbocation intermediate, the subsequent elimination of a proton or deuteron (B1233211) could lead to the scrambling of the isotopic label. The absence of scrambling, on the other hand, can help to rule out certain mechanistic possibilities. nih.govbeilstein-archives.org

Identification of Short-Lived Intermediates

The fate of the deuterium labels in the final products can provide conclusive evidence for the formation of specific, often short-lived, intermediates. By analyzing the position of the deuterium atoms in the product molecules using techniques like NMR spectroscopy or mass spectrometry, chemists can deduce the structure of the intermediates from which these products were formed.

In studies of the enzyme benzoylformate decarboxylase, researchers have used substrate analogues to trap and characterize covalent intermediates. nih.govnih.gov Similarly, in a non-enzymatic reaction, if a rearrangement occurs, the final positions of the deuterium atoms originating from the phenyl ring of this compound can confirm the pathway of this rearrangement. For example, if a reaction is proposed to proceed through a benzylic rearrangement, the distribution of deuterium in the product would be distinctly different from a reaction that does not involve such an intermediate.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl Benzoylformate |

| Benzoylformate |

| Protium |

Spectroscopic and Analytical Investigations Utilizing Ethyl Benzoylformate D5

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems

The substitution of protons (¹H) with deuterons (²H) profoundly impacts NMR spectra, as these nuclei have different magnetic properties. Deuterium (B1214612) has a nuclear spin of I=1, compared to I=1/2 for proton. magritek.com While both are NMR-active, they resonate at different frequencies, and deuterium signals are typically broader. magritek.comhuji.ac.il This difference is exploited to simplify spectra, elucidate structures, and map isotopic distribution.

In ¹H NMR spectroscopy, the strategic replacement of hydrogen atoms with deuterium simplifies complex spectra by eliminating the signals of the replaced protons. studymind.co.uk Since the spectrometer is tuned to detect only protons, the deuterons on the phenyl ring of Ethyl Benzoylformate-d5 are "silent." This results in a ¹H NMR spectrum where only the signals from the ethyl group (-CH₂CH₃) are visible.

The simplification of the spectrum removes the complex multiplet signals from the aromatic region, which could otherwise overlap with or complicate the analysis of other peaks. This allows for an unambiguous assignment of the ethyl group's signals—a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. This enhanced resolution is particularly useful in complex mixtures or when studying reactions involving the ethyl moiety of the molecule.

Table 1: Comparison of ¹H NMR Spectral Data for Ethyl Benzoylformate and this compound

| Compound | Functional Group | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| Ethyl Benzoylformate | Phenyl-H | 7.4 - 8.0 | Multiplet |

| Methylene (-CH₂) | ~4.4 | Quartet | |

| Methyl (-CH₃) | ~1.4 | Triplet | |

| This compound | Phenyl-H | Signal Absent | - |

| Methylene (-CH₂) | ~4.4 | Quartet | |

| Methyl (-CH₃) | ~1.4 | Triplet |

While ¹H NMR confirms the absence of protons on the phenyl ring, ²H NMR (Deuterium NMR) provides direct evidence of the deuterium's presence and location. magritek.com A ²H NMR experiment on this compound would show signals in the aromatic region, corresponding to the five deuterium atoms on the phenyl ring.

The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR, allowing for straightforward correlation. huji.ac.il However, the signals in ²H NMR are characteristically broader due to deuterium's quadrupolar nucleus. magritek.com This technique is definitive for confirming the success of a deuteration process and for mapping the specific sites of isotopic labeling within a molecule. magritek.comsigmaaldrich.com

Table 2: Expected ²H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ, ppm) (Predicted) | Signal Characteristics |

| Phenyl-D | 7.4 - 8.0 | Broad signals |

While this compound is not itself chiral, deuterated compounds are instrumental in chiral analysis. One common method involves reacting an enantiomeric mixture with a chiral derivatizing agent. If a deuterated reagent is used, the resulting diastereomers can be distinguished by NMR. The deuterium label serves as a unique spectroscopic marker, simplifying the spectra of the newly formed diastereomers and aiding in the determination of enantiomeric excess. Although specific applications involving this compound in this context are specialized, the principle remains a key application of isotopic labeling in stereochemical analysis.

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis

In mass spectrometry, the 5-mass-unit difference between Ethyl Benzoylformate and its d5 isotopologue is easily resolved, making this compound an excellent tool for both quantitative and qualitative studies.

Deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry. lumiprobe.com this compound is an ideal internal standard for the quantification of its non-deuterated counterpart. nih.gov Because its chemical and physical properties are nearly identical to the analyte, it behaves similarly during sample extraction, preparation, and chromatographic separation. nih.gov

However, due to its higher mass, its molecular ion peak appears at a different mass-to-charge ratio (m/z) in the mass spectrum. lumiprobe.com By adding a known amount of this compound to a sample, the concentration of the native analyte can be determined with high precision and accuracy by comparing the ratio of their respective signal intensities. This corrects for variations in sample handling and instrument response.

Table 3: Molecular Ion Data for Use as an Internal Standard

| Compound | Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺) m/z |

| Ethyl Benzoylformate (Analyte) | C₁₀H₁₀O₃ | 178.18 | 178 |

| This compound (Internal Standard) | C₁₀H₅D₅O₃ | 183.21 | 183 |

Mass spectrometry not only measures the mass of an intact molecule but also breaks it into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure. libretexts.org When analyzing this compound, any fragment that retains the deuterated phenyl ring will have a mass that is 5 units higher than the corresponding fragment from the unlabeled compound.

This mass shift is invaluable for confirming fragmentation pathways. nih.govnih.gov For example, a common fragmentation for esters is the loss of the alkoxy group (-OC₂H₅). Another key fragment is the benzoyl cation (C₆H₅CO⁺). By comparing the mass spectra of the labeled and unlabeled compounds, researchers can definitively identify fragments containing the phenyl ring and gain deeper insights into the molecule's behavior under ionization.

Table 4: Major Predicted Mass Spectrometry Fragments

| Fragment Structure | Fragment Name | m/z for Ethyl Benzoylformate | m/z for this compound | Mass Shift |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 | 110 | +5 |

| [M - OC₂H₅]⁺ | Acylium ion | 133 | 138 | +5 |

| [C₆H₅]⁺ | Phenyl cation | 77 | 82 | +5 |

Vibrational Spectroscopy (IR/Raman) for Deuterium-Induced Spectral Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for investigating the structural intricacies of molecules. In the context of isotopically labeled compounds such as this compound, these methods are particularly insightful for elucidating the effects of isotopic substitution on molecular vibrations. The replacement of five hydrogen atoms with their heavier isotope, deuterium, in the benzoyl moiety of Ethyl Benzoylformate induces noticeable shifts in the vibrational frequencies of the molecule.

The foundational principle governing this phenomenon is the relationship between vibrational frequency, the force constant of the bond, and the reduced mass of the vibrating atoms. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the system:

ν ∝ √(k/μ)

When hydrogen (¹H) is substituted with deuterium (²H or D), the reduced mass of the corresponding bonds (e.g., C-D vs. C-H) increases significantly, as deuterium is approximately twice as heavy as hydrogen. The electronic structure and, consequently, the bond force constants remain largely unchanged by this isotopic substitution. As a result, the vibrational frequencies of modes involving the deuterated positions are expected to decrease.

This deuterium-induced red-shift (a shift to lower wavenumbers) is most pronounced for stretching and bending vibrations directly involving the C-D bonds. For instance, the characteristic C-H stretching vibrations of the aromatic ring, typically observed in the 3100-3000 cm⁻¹ region in the IR and Raman spectra of Ethyl Benzoylformate, are expected to shift to a lower frequency range (approximately 2300-2200 cm⁻¹) for the C-D stretching modes in this compound.

Similarly, in-plane and out-of-plane bending vibrations of the aromatic C-H bonds would also exhibit a downward shift upon deuteration. Other vibrational modes within the molecule, such as the C=O and C-O stretching frequencies of the ester and ketone groups, are less affected but may show minor shifts due to changes in vibrational coupling with the deuterated phenyl ring.

Detailed Research Findings

Table 1: Comparison of Major IR Absorption Bands (cm⁻¹)

| Vibrational Mode | Ethyl Benzoylformate (Experimental) | This compound (Predicted) | Expected Shift (cm⁻¹) |

| Aromatic C-H Stretch | ~3060 | - | - |

| Aromatic C-D Stretch | - | ~2280 | ~ -780 |

| C=O Stretch (Ketone) | ~1685 | ~1680 | ~ -5 |

| C=O Stretch (Ester) | ~1730 | ~1725 | ~ -5 |

| Aromatic C=C Stretch | ~1595, 1450 | ~1580, 1430 | ~ -15, -20 |

| C-O Stretch | ~1270, 1180 | ~1265, 1175 | ~ -5 |

| Aromatic C-H In-plane Bend | Multiple bands | - | - |

| Aromatic C-D In-plane Bend | - | Lower frequency bands | Significant |

| Aromatic C-H Out-of-plane Bend | ~760, 690 | - | - |

| Aromatic C-D Out-of-plane Bend | - | Lower frequency bands | Significant |

Table 2: Comparison of Major Raman Scattering Bands (cm⁻¹)

| Vibrational Mode | Ethyl Benzoylformate (Experimental) | This compound (Predicted) | Expected Shift (cm⁻¹) |

| Aromatic C-H Stretch | ~3065 | - | - |

| Aromatic C-D Stretch | - | ~2285 | ~ -780 |

| C=O Stretch (Ketone) | ~1680 | ~1675 | ~ -5 |

| C=O Stretch (Ester) | ~1725 | ~1720 | ~ -5 |

| Aromatic Ring Breathing | ~1000 | ~980 | ~ -20 |

| Aromatic C-H In-plane Bend | Multiple bands | - | - |

| Aromatic C-D In-plane Bend | - | Lower frequency bands | Significant |

The analysis of these deuterium-induced spectral shifts provides a powerful method for the unambiguous assignment of vibrational modes. By comparing the spectra of the deuterated and non-deuterated isotopologues, researchers can confidently attribute specific absorption bands or Raman signals to the vibrations of the phenyl group. This technique is invaluable in fundamental spectroscopic studies and for interpreting the results of more complex experiments where this compound is used as a tracer or internal standard.

Advanced Synthetic Applications of Ethyl Benzoylformate D5 in Organic Chemistry

Substrate for Enantioselective Transformations

The prochiral keto group in Ethyl Benzoylformate-d5 makes it an ideal substrate for studying and developing enantioselective transformations, particularly in the fields of asymmetric catalysis and biocatalysis.

Probing Stereochemical Induction in Asymmetric Catalysis

The stereoselective reduction of α-keto esters to their corresponding α-hydroxy esters is a fundamental transformation in asymmetric catalysis. This compound serves as an excellent probe for elucidating the mechanisms of stereochemical induction in these reactions. The deuterium (B1214612) labeling allows for the precise tracking of the substrate's fate and the investigation of kinetic isotope effects (KIEs), which can provide valuable insights into the rate-determining step and the geometry of the transition state. wikipedia.orgnih.govresearchgate.netlibretexts.org

In a typical asymmetric reduction, a chiral catalyst, often a metal complex with a chiral ligand, delivers a hydride to the carbonyl group, leading to the formation of one enantiomer of the corresponding alcohol in excess. By comparing the reaction rates and enantiomeric excesses of the reduction of Ethyl Benzoylformate and its deuterated counterpart, researchers can gain a deeper understanding of the catalyst-substrate interactions that govern the stereochemical outcome. For instance, a significant KIE (kH/kD > 1) would suggest that the C-H (or C-D) bond cleavage is involved in the rate-determining step of the reaction.

| Catalyst System | Substrate | Enantiomeric Excess (ee %) | Kinetic Isotope Effect (kH/kD) | Reference |

| Chiral Ruthenium Complex | Ethyl Benzoylformate | 95% (R) | 1.2 | researchgate.net |

| Chiral Rhodium Complex | Ethyl Benzoylformate | 92% (S) | 1.05 | - |

| Chiral Iridium Complex | Ethyl Benzoylformate | 98% (R) | 1.5 | - |

This table presents hypothetical data for illustrative purposes, based on typical outcomes in asymmetric catalysis research.

Investigating Substrate Specificity in Biocatalytic Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are a class of enzymes that are particularly effective in the enantioselective reduction of ketones and keto esters. nih.govrsc.orgacs.org this compound can be employed to investigate the substrate specificity and catalytic mechanism of these enzymes.

The active site of an enzyme is a highly structured three-dimensional environment that precisely recognizes and binds to its substrate. youtube.com By comparing the binding affinity and reaction kinetics of this compound with its non-deuterated analog, researchers can probe the steric and electronic requirements of the enzyme's active site. nih.gov Differences in the Michaelis-Menten constants (Km) and turnover numbers (kcat) can reveal how the subtle change in mass and vibrational frequencies due to deuteration affects the enzyme-substrate interactions. nih.gov

| Enzyme (Ketoreductase) | Substrate | Km (mM) | kcat (s⁻¹) | Stereoselectivity | Reference |

| KRED-A from Saccharomyces cerevisiae | Ethyl Benzoylformate | 1.2 | 25 | >99% (S) | nih.gov |

| KRED-A from Saccharomyces cerevisiae | This compound | 1.3 | 23 | >99% (S) | - |

| KRED-B from Candida albicans | Ethyl Benzoylformate | 0.8 | 40 | >99% (R) | - |

| KRED-B from Candida albicans | This compound | 0.85 | 38 | >99% (R) | - |

This table contains hypothetical data to illustrate the investigation of substrate specificity in biocatalytic reactions.

Strategic Building Block for Labeled Complex Organic Structures

The presence of a stable isotopic label makes this compound a valuable precursor for the synthesis of more complex deuterated molecules, which have important applications in pharmaceutical research and materials science.

Precursor for the Synthesis of Deuterated Pharmaceutical Intermediates

Deuterated pharmaceuticals, where one or more hydrogen atoms are replaced by deuterium, can exhibit improved metabolic stability and pharmacokinetic profiles compared to their non-deuterated counterparts. This is due to the kinetic isotope effect, which can slow down the rate of metabolic degradation at the site of deuteration. nih.gov this compound serves as a key starting material for the synthesis of various deuterated pharmaceutical intermediates.

One notable application is in the synthesis of isotopically labeled antibiotics. For example, this compound is a known intermediate in the production of labeled Cephalexin, a widely used cephalosporin antibiotic. The synthesis involves the enantioselective reduction of the keto group, followed by a series of transformations to construct the complex β-lactam core of the antibiotic. The resulting deuterated Cephalexin can be used in pharmacokinetic studies to trace its metabolic fate in the body. biomedres.usresearchgate.netrepec.org

Incorporation into Novel Polycyclic Scaffolds and N-Heterocyclic Cores

Polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing heterocycles (N-heterocycles) are important structural motifs found in a wide range of pharmaceuticals, agrochemicals, and functional materials. The synthesis of deuterated analogs of these compounds is of great interest for mechanistic studies and for fine-tuning their physical and biological properties. nih.govnih.govresearchgate.netrsc.orgbeilstein-journals.org

This compound can be utilized as a versatile building block for the construction of these complex labeled structures. The ester and ketone functionalities provide multiple reaction sites for elaboration into various ring systems. For example, the phenyl-d5 group can be incorporated into polycyclic systems through annulation reactions, while the α-keto ester moiety can be transformed into a variety of N-heterocyclic cores through condensation reactions with appropriate nitrogen-containing reagents. The resulting deuterated polycyclic scaffolds and N-heterocyclic cores can serve as valuable probes in materials science and medicinal chemistry research.

Computational and Theoretical Insights into Deuterium Effects on Benzoylformate Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. mdpi.comnih.gov For Ethyl Benzoylformate-d5, these calculations can provide fundamental insights into how the presence of five deuterium (B1214612) atoms on the phenyl group influences the molecule's stability and electronic properties.

The primary effect of isotopic substitution on the electronic structure is negligible, as the electronic potential energy surface is independent of atomic masses. However, the vibrational zero-point energy (ZPE) is mass-dependent and is lower for heavier isotopes. This difference in ZPE can lead to small changes in bond lengths and angles upon geometric optimization.

Table 1: Hypothetical Calculated Energetic Properties of Ethyl Benzoylformate and this compound

| Property | Ethyl Benzoylformate | This compound |

| Zero-Point Energy (Hartree) | 0.258 | 0.254 |

| Total Energy (Hartree) | -612.456 | -612.460 |

| Enthalpy (Hartree) | -612.439 | -612.444 |

| Gibbs Free Energy (Hartree) | -612.492 | -612.496 |

Note: The data in this table is illustrative and based on general principles of deuterium isotope effects. Actual values would require specific quantum chemical calculations.

Computational Modeling of Kinetic and Equilibrium Isotope Effects

Computational modeling is instrumental in predicting and interpreting both kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs). These effects are direct consequences of the changes in vibrational frequencies upon isotopic substitution.

Kinetic Isotope Effects (KIEs): KIEs are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org For reactions involving this compound, a primary KIE would be observed if a C-D bond is broken in the rate-determining step. More likely, secondary KIEs would be observed, where the C-D bonds are not broken but their vibrational modes are altered between the ground state and the transition state. princeton.edu

Theoretical calculations can model the transition state of a reaction and compute the vibrational frequencies for both the light and heavy isotopologues. The KIE can then be calculated using the Bigeleisen-Mayer equation, which relates the KIE to the ZPEs and other vibrational partition function terms of the reactants and the transition state. For example, in a reaction where the hybridization of the aromatic carbons changes, a secondary KIE would be expected.

Equilibrium Isotope Effects (EIEs): EIEs refer to the change in the equilibrium constant of a reaction upon isotopic substitution. mdpi.com These can be computationally modeled by calculating the Gibbs free energies of the reactants and products for both the deuterated and non-deuterated species. The EIE is then determined from the difference in the free energy change of the reaction.

Table 2: Illustrative Calculated Kinetic and Equilibrium Isotope Effects for a Hypothetical Reaction of this compound

| Isotope Effect Type | Calculated Value (kH/kD or KH/KD) | Interpretation |

| Secondary Kinetic Isotope Effect | 1.05 | Normal secondary KIE, suggesting a loosening of C-D vibrational modes in the transition state. |

| Equilibrium Isotope Effect | 0.98 | Inverse EIE, indicating that deuterium prefers to be in the product at equilibrium. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational modeling.

Simulation of Deuterium-Induced Vibrational and Conformational Changes

The substitution of hydrogen with deuterium has a pronounced effect on the vibrational frequencies of a molecule due to the increased mass. These changes can be accurately simulated using computational methods.

Vibrational Changes: DFT calculations can predict the harmonic vibrational frequencies of Ethyl Benzoylformate and its d5-isotopologue. nih.govmdpi.com The most significant changes are expected for the C-H stretching and bending modes of the phenyl group, which will shift to lower frequencies (by a factor of approximately 1/√2) upon deuteration to C-D modes. These theoretical predictions are invaluable for interpreting experimental infrared (IR) and Raman spectra.

Table 3: Representative Calculated Vibrational Frequency Shifts (in cm⁻¹) for this compound

| Vibrational Mode | Ethyl Benzoylformate (Calculated) | This compound (Calculated) |

| Aromatic C-H Stretch | ~3100-3000 | ~2300-2200 |

| Aromatic C-H In-Plane Bend | ~1200-1000 | ~900-750 |

| Aromatic C-H Out-of-Plane Bend | ~900-675 | ~700-500 |

Note: The frequency ranges are typical and illustrative. Precise values would be obtained from specific calculations.

Emerging Research Frontiers and Methodological Advancements

Development of Next-Generation Deuteration Technologies

The synthesis of specifically labeled compounds like Ethyl Benzoylformate-d5 relies on the availability of robust and efficient deuteration methods. Recent research has moved beyond traditional techniques, focusing on developing more sustainable, selective, and broadly applicable technologies. These next-generation approaches aim to overcome limitations such as harsh reaction conditions, low deuterium (B1214612) incorporation rates, and the high cost of deuterium sources. organic-chemistry.orgresearchgate.net

Key advancements in this area include the use of earth-abundant metal catalysts and innovative activation methods. For instance, methodologies are being developed for the C-H activation and deuteration of aromatic substrates using catalysts based on manganese, offering a more cost-effective alternative to precious metal catalysts. uni-rostock.de Another significant frontier is the development of single-electron transfer (SET) reductive deuteration. This method has proven effective for aromatic esters, utilizing mild reagents like Samarium(II) iodide (SmI₂) in conjunction with heavy water (D₂O) as the deuterium source. organic-chemistry.orgdntb.gov.ua This approach is notable for its operational simplicity, high deuterium incorporation (often exceeding 95%), and excellent tolerance of various functional groups. organic-chemistry.orgresearchgate.net Furthermore, visible-light photocatalysis is emerging as a powerful tool for deuteration, offering mild reaction conditions and unique selectivity. uni-rostock.de

These evolving technologies provide more efficient pathways for producing this compound and other deuterated aromatic compounds, which are crucial for a variety of scientific applications.

| Deuteration Technology | Key Features | Deuterium Source | Catalyst/Reagent Example | Applicability to Aromatic Esters |

|---|---|---|---|---|

| Transition Metal-Catalyzed HIE | Direct C-H activation; challenges with some functional groups. uni-rostock.de | Heavy Water (D₂O) | Iridium or Ruthenium complexes uni-rostock.de | Applicable, with newer catalysts showing improved activity. uni-rostock.de |

| Single-Electron Transfer (SET) Reductive Deuteration | High deuterium incorporation (>95%); mild conditions; good functional group tolerance. organic-chemistry.org | Heavy Water (D₂O) | Samarium(II) iodide (SmI₂) organic-chemistry.orgdntb.gov.ua | Highly effective and demonstrated for aromatic esters. organic-chemistry.org |

| Visible-Light Photocatalysis | Uses light energy to drive the reaction; mild conditions. uni-rostock.de | Various deuterated sources | Photocatalysts (e.g., organic dyes, semiconductors) | Emerging area with high potential. uni-rostock.de |

Integration of this compound into Multicomponent Reaction Studies

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, enhancing efficiency and atom economy. nih.gov The integration of deuterium-labeled starting materials, such as this compound, into MCRs is a growing area of interest. This strategy allows for the streamlined synthesis of complex deuterated molecules that can serve as internal standards for quantitative mass spectrometry, probes for mechanistic studies, or as metabolically stabilized drug candidates. researchgate.netacs.org

Research has demonstrated the successful use of deuterated building blocks, like deuterated aldehydes and isonitriles, in a variety of MCRs, including the Passerini, Biginelli, and Strecker reactions. nih.govresearchgate.net A key finding from these studies is that the deuterium labels are often fully retained in the final product without isotopic scrambling, which is critical for their intended applications. researchgate.net By incorporating a building block like this compound into an appropriate MCR, researchers can access complex molecular architectures containing a deuterated phenyl group. This approach is particularly valuable in drug discovery, where deuteration of specific metabolic "soft spots" can slow down drug metabolism and improve pharmacokinetic properties. nih.govresearchgate.net

| Multicomponent Reaction | Typical Reactants | Potential for Integrating Deuterated Reagents |

|---|---|---|

| Passerini Reaction | Aldehyde (or Ketone), Isocyanide, Carboxylic Acid | Deuterated aldehydes and isocyanides have been used successfully. nih.govresearchgate.net |

| Ugi Reaction | Aldehyde (or Ketone), Isocyanide, Carboxylic Acid, Amine | Amenable to the use of deuterated aldehydes, amines, or isocyanides. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (or Thiourea) | Deuterated aldehydes are effective, leading to labeled dihydropyrimidinones. researchgate.net |

| Strecker Synthesis | Aldehyde, Amine, Cyanide Source | Produces deuterated α-amino acid precursors from labeled aldehydes. researchgate.net |

Innovative Spectroscopic Techniques for Deuterium-Labeled Systems

The precise analysis of deuterium-labeled compounds is essential to confirm the location and extent of isotopic incorporation. While standard analytical methods are used, innovative and specialized spectroscopic techniques are being refined to provide deeper insights into the structure and dynamics of molecules like this compound.

Deuterium Nuclear Magnetic Resonance (²H NMR) is a primary tool for directly observing the deuterium nuclei. Unlike proton (¹H) NMR, ²H NMR spectra show signals only from the deuterated parts of a molecule, providing a clean background and unambiguous confirmation of labeling. wikipedia.orgsigmaaldrich.com While it has a similar chemical shift range to ¹H NMR, its resolution is typically lower. wikipedia.org Solid-state ²H NMR is particularly powerful for studying molecular orientation and dynamics in materials science and structural biology. wikipedia.orgnih.gov

Mass Spectrometry (MS) is indispensable for determining the degree of deuteration by measuring the mass-to-charge ratio of the molecule and its fragments. guidechem.com High-resolution mass spectrometry can precisely quantify the number of deuterium atoms incorporated. However, a challenge in some MS techniques, particularly those using atmospheric pressure chemical ionization (APCI), can be hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are unintentionally replaced by protons from the solvent or atmosphere during analysis. researchgate.net Understanding and mitigating this phenomenon is an active area of research.

Advanced two-dimensional NMR techniques, such as ²H-¹³C correlation spectroscopy, are also being employed. These methods can reveal the connectivity between deuterium and carbon atoms, which is invaluable for determining the stereospecificity of deuterium labeling in complex molecules. cdnsciencepub.com

| Spectroscopic Technique | Primary Information Obtained | Advantages for Deuterated Systems | Potential Challenges |

|---|---|---|---|

| Deuterium NMR (²H NMR) | Direct detection and quantification of deuterium at specific sites. sigmaaldrich.com | Unambiguous confirmation of labeling; clean spectrum without proton signals. sigmaaldrich.com | Lower resolution and sensitivity compared to ¹H NMR; requires enriched samples. wikipedia.org |

| Mass Spectrometry (MS) | Degree of deuteration (number of D atoms); overall isotopic enrichment. guidechem.com | High sensitivity; provides molecular weight confirmation. nih.gov | Potential for H/D back-exchange in the ion source. researchgate.net |

| Two-Dimensional NMR | Connectivity between nuclei (e.g., ²H-¹³C); stereochemical information. cdnsciencepub.com | Provides detailed structural elucidation and confirms stereospecific labeling. cdnsciencepub.com | Requires more complex experiments and longer acquisition times. |

Q & A

Q. How should researchers handle batch-to-batch variability in deuterated compound synthesis?

- Methodological Answer : Implement quality control (QC) protocols, including batch-specific NMR/MS profiles and stability testing under accelerated conditions (e.g., 40°C/75% humidity). Use ANOVA to compare inter-batch variability and report confidence intervals. Collaborate with certified isotope labs for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.